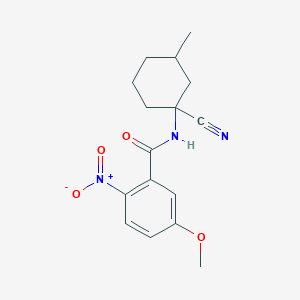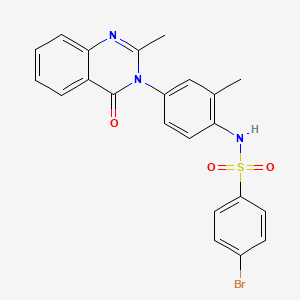
4-bromo-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is an intriguing compound with a unique structure that includes both a bromine atom and a sulfonamide group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically involves the multi-step reaction of a bromo-substituted benzene derivative with a quinazolinone derivative. A common synthetic route includes the use of palladium-catalyzed coupling reactions, which are renowned for their efficiency in forming carbon-nitrogen bonds.
Industrial Production Methods: On an industrial scale, this compound is produced using automated synthesis platforms that ensure precise control over reaction conditions. High-throughput screening methods optimize yield and purity, using solvents like dimethylformamide or toluene and catalysts such as palladium on carbon.
化学反应分析
Types of Reactions: This compound participates in a variety of chemical reactions, such as:
Oxidation: The sulfonamide group can be oxidized to sulfonic acids under strong oxidative conditions.
Reduction: The quinazolinone moiety may undergo reduction to yield its corresponding dihydroquinazoline derivative.
Common Reagents and Conditions: Typical reagents include strong bases like sodium hydride for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Most reactions are conducted under inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.
Major Products: From these reactions, one can obtain a range of derivatives including sulfonic acids, dihydroquinazolines, and other substituted phenyl derivatives, each having unique properties and applications.
科学研究应用
This compound has extensive applications across various scientific domains:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, owing to its reactivity.
Biology: The sulfonamide group is known for its antimicrobial properties, making it a candidate for the development of new antibiotics.
Medicine: This compound has potential as a pharmaceutical agent due to its ability to inhibit certain enzymes linked to disease pathways.
Industry: It is used in the manufacture of specialty chemicals and advanced materials, such as high-performance polymers and electronic components.
作用机制
The mechanism of action of 4-bromo-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide involves:
Molecular Targets: It targets specific enzymes or receptors, modulating their activity and thereby influencing biological pathways.
Pathways Involved: Common pathways include enzyme inhibition, protein binding, and interactions with cellular membranes, which contribute to its therapeutic effects.
相似化合物的比较
Similar Compounds: Compounds with structural similarities include other sulfonamides and quinazolinone derivatives, such as:
4-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
4-fluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
Uniqueness: The presence of the bromine atom in 4-bromo-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide distinguishes it from its analogs. This feature enhances its reactivity and allows for further functionalization, making it a versatile compound in synthetic chemistry.
That's a deep dive into this compound
属性
IUPAC Name |
4-bromo-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O3S/c1-14-13-17(26-15(2)24-21-6-4-3-5-19(21)22(26)27)9-12-20(14)25-30(28,29)18-10-7-16(23)8-11-18/h3-13,25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSOBDNZATXMOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NS(=O)(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
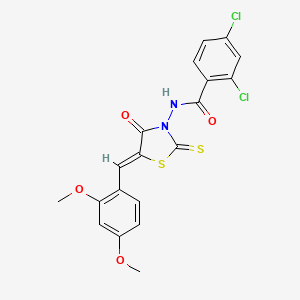
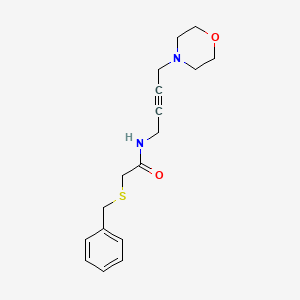
![2-(4-(ethylsulfonyl)phenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide](/img/structure/B2495595.png)
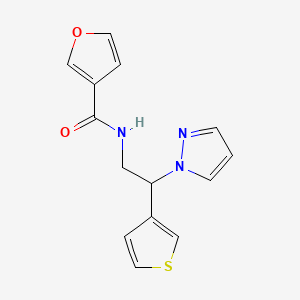
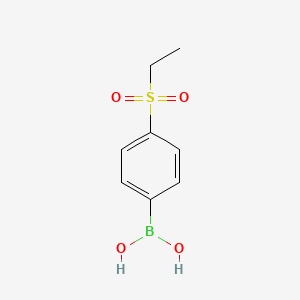
![3-[(diethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2495601.png)
![N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2495602.png)
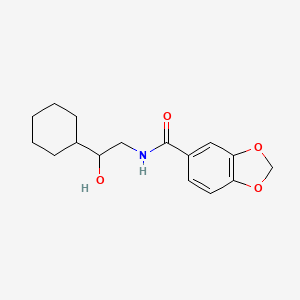
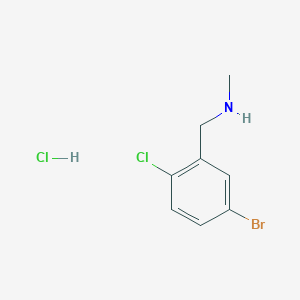
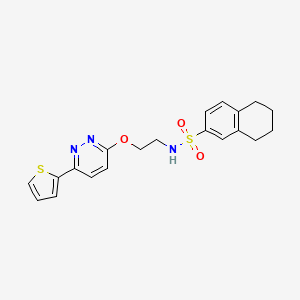
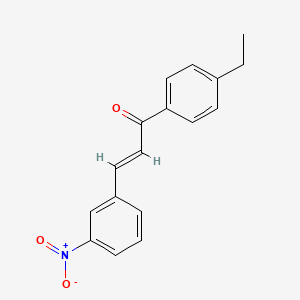
![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2495609.png)

